molecular formula C23H29FN6O8 B10860162 6-(((1R,2S)-2-Aminocyclohexyl)amino)-7-fluoro-4-(1-methyl-1H-pyrazol-4-yl)-1,2-dihydro-3H-pyrrolo(3,4-C)pyridine-3-one monocitrate CAS No. 1952251-25-0

6-(((1R,2S)-2-Aminocyclohexyl)amino)-7-fluoro-4-(1-methyl-1H-pyrazol-4-yl)-1,2-dihydro-3H-pyrrolo(3,4-C)pyridine-3-one monocitrate

Cat. No.: B10860162
CAS No.: 1952251-25-0
M. Wt: 536.5 g/mol
InChI Key: ZVPYVZMKBQYKQG-ZVWHLABXSA-N
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Description

Mivavotinib citrate is an investigational compound known for its potent and selective inhibition of spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3). It has shown significant promise in preclinical and clinical studies, particularly in the treatment of various hematological malignancies such as diffuse large B-cell lymphoma (DLBCL) and acute myeloid leukemia (AML) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of mivavotinib citrate involves multiple steps, starting with the preparation of the core pyrrolo[3,4-c]pyridin-3-one structure. The key steps include:

Industrial Production Methods: Industrial production of mivavotinib citrate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: Mivavotinib citrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of mivavotinib citrate with modified functional groups, which can be used for further research and development .

Scientific Research Applications

Mivavotinib citrate has a wide range of scientific research applications, including:

Mechanism of Action

Mivavotinib citrate exerts its effects by selectively inhibiting SYK and FLT3 kinases. These kinases are involved in multiple signaling pathways that regulate cell survival, proliferation, and differentiation. By inhibiting these kinases, mivavotinib citrate disrupts the signaling pathways, leading to apoptosis and reduced proliferation of cancer cells .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Mivavotinib citrate is unique due to its dual inhibition of SYK and FLT3, which distinguishes it from other kinase inhibitors. Similar compounds include:

Uniqueness: Mivavotinib citrate’s dual inhibition mechanism provides a broader therapeutic potential, particularly in cancers with complex signaling pathways involving both SYK and FLT3 .

Properties

CAS No.

1952251-25-0

Molecular Formula

C23H29FN6O8

Molecular Weight

536.5 g/mol

IUPAC Name

6-[[(1R,2S)-2-aminocyclohexyl]amino]-7-fluoro-4-(1-methylpyrazol-4-yl)-1,2-dihydropyrrolo[3,4-c]pyridin-3-one;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C17H21FN6O.C6H8O7/c1-24-8-9(6-21-24)15-13-10(7-20-17(13)25)14(18)16(23-15)22-12-5-3-2-4-11(12)19;7-3(8)1-6(13,5(11)12)2-4(9)10/h6,8,11-12H,2-5,7,19H2,1H3,(H,20,25)(H,22,23);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t11-,12+;/m0./s1

InChI Key

ZVPYVZMKBQYKQG-ZVWHLABXSA-N

Isomeric SMILES

CN1C=C(C=N1)C2=NC(=C(C3=C2C(=O)NC3)F)N[C@@H]4CCCC[C@@H]4N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Canonical SMILES

CN1C=C(C=N1)C2=NC(=C(C3=C2C(=O)NC3)F)NC4CCCCC4N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

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